6-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine
Overview
Description
6-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methoxybenzoyl group and a pyrimidine ring substituted with N,N,2-trimethyl groups
Preparation Methods
The synthesis of 6-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their functionalization. One common method involves the use of Suzuki–Miyaura coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and halides . This method is favored for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
6-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 6-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine include other piperazine and pyrimidine derivatives. For example:
1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine: This compound has similar structural features and potential biological activities.
2-(2-(4-substituted piperazine-1-yl)-5-phenylthiazol-4-yl)-3-aryl quinazolinone: Another compound with a piperazine ring, used in anticancer research.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-13-21-17(23(2)3)12-18(22-13)24-7-9-25(10-8-24)19(26)15-11-14(20)5-6-16(15)27-4/h5-6,11-12H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVNVBJPNZOIFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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